Superior Reduction in Risk of COPD Exacerbation: Network Meta-Analysis of 2,753 Patients
In a network meta-analysis of 7 randomized controlled trials involving 2,753 COPD patients, erdosteine 600 mg/day demonstrated the highest rank of effectiveness for reducing the risk of acute exacerbation of COPD (AECOPD), surpassing both carbocysteine 1,500 mg/day and N-acetylcysteine (NAC) 1,200 mg/day [1][2]. This finding is corroborated by a 2024 scientific review which concluded that erdosteine 900 mg/day for 10 days provided the best reduction in exacerbation risk among the three agents [3].
| Evidence Dimension | Rank of Effectiveness for Reducing Risk of AECOPD |
|---|---|
| Target Compound Data | Rank 1 (Most Effective) |
| Comparator Or Baseline | Carbocysteine: Rank 2; N-Acetylcysteine (NAC): Rank 3; Placebo: Rank 4 |
| Quantified Difference | Erdosteine > Carbocysteine > N-Acetylcysteine |
| Conditions | Network meta-analysis of 7 RCTs, N=2,753 COPD patients; treatment durations varied per study [1][2]. A separate review of 16 studies identified optimal dosing for risk reduction as erdosteine 900 mg/day for 10 days [3]. |
Why This Matters
For healthcare systems and payers, selecting the agent with the highest rank in reducing exacerbations translates directly to lower healthcare utilization, reduced hospital admissions, and improved patient quality of life.
- [1] European Respiratory Journal. (2019). Efficacy of erdosteine, carbocysteine, and N-acetylcysteine in COPD: a comparative analysis. Conference Abstract PA729. View Source
- [2] Rogliani, P., Matera, M. G., Page, C., Puxeddu, E., Cazzola, M., & Calzetta, L. (2019). Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine. Respiratory Research, 20(1), 104. View Source
- [3] Walter, B., Wiliam, W., & Citraningtyas, T. (2024). Scientific Review of Comparative Effectiveness and Safety Erdostein, Carbocysteine, And N-Acetylcysteine in patients with acute exacerbation of chronic obstructive pulmonary disease. Jurnal MedScientiae, 3(3), 393-401. View Source
